

Ethyl Oxazole-2-Carboxylate: Technical Profile & Usage Guide

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Compound of Interest

Compound Name:	Ethyl oxazole-2-carboxylate
CAS No.:	33036-67-8
Cat. No.:	B109238

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Executive Summary

Ethyl oxazole-2-carboxylate (CAS: 33036-67-8) represents a specialized subclass of the oxazole family where the ester functionality is positioned at the most electron-deficient carbon (C2).^[1] Unlike its more common C4 and C5 isomers, the C2-ester exhibits unique reactivity profiles driven by the inductive effect of the adjacent nitrogen and oxygen atoms.

This molecule is a "privileged scaffold" precursor, serving as a gateway to 2-substituted oxazoles found in bioactive compounds (e.g., GLP-1 receptor agonists, polymerase inhibitors). However, its utility is balanced by a stability trade-off: the C2 position is susceptible to nucleophilic attack and ring-opening, requiring precise handling protocols distinct from standard ester chemistry.

Physicochemical Identity

The following data establishes the baseline identity for quality control and procurement.

Property	Value	Notes
IUPAC Name	Ethyl 1,3-oxazole-2-carboxylate	
CAS Number	33036-67-8	Distinct from C4 (23012-14-8) and C5 (118994-89-1) isomers
Molecular Formula	C ₆ H ₇ NO ₃	
Molecular Weight	141.12 g/mol	
Physical State	Pale yellow liquid / Low-melting solid	Often supplied as an oil; density ~1.177 g/cm ³
Boiling Point	~194°C (760 mmHg)	Typically distilled under reduced pressure
Solubility	DCM, MeOH, THF, EtOAc	Hydrolyzes in aqueous base
pKa (Conjugate Acid)	~0.8 (Oxazole core)	Weakly basic; protonation occurs at N3
Storage	2–8°C, Inert Atmosphere	Hygroscopic; store under Argon/Nitrogen

Synthesis & Production Strategies

The synthesis of **ethyl oxazole-2-carboxylate** is non-trivial due to the lability of the C2-lithio intermediate. Standard lithiation-trapping often leads to ring opening (isocyanide formation). Two primary routes are recommended based on scale and equipment availability.

Method A: The "Transmetalation" Route (Recommended)

Mechanism: Direct lithiation of oxazole at C2 is reversible and exists in equilibrium with the acyclic isocyanide enolate. Transmetalation with Zinc (Zn) stabilizes the cyclic form, allowing efficient trapping with ethyl chloroformate.

Step-by-Step Protocol:

- Reagents: Oxazole (1.0 eq),
-BuLi (1.1 eq), ZnCl₂ (1.2 eq, anhydrous), Ethyl Chloroformate (1.2 eq), THF (anhydrous).
- Lithiation: Cool a solution of oxazole in THF to -78°C. Add
-BuLi dropwise. Stir for 15–20 mins. Critical: Do not allow temperature to rise, or ring opening to isocyanide prevails.
- Transmetalation: Add a solution of anhydrous ZnCl₂ in THF dropwise at -78°C. Warm slowly to 0°C over 30 mins. The formation of the 2-oxazolylzinc reagent locks the cyclic structure.
- Acylation: Cool back to -20°C. Add ethyl chloroformate dropwise.
- Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Purify via vacuum distillation or rapid silica chromatography (neutralized silica).

Method B: Photochemical Rearrangement (Isoxazole Route)

Mechanism: Irradiation of ethyl isoxazole-3-carboxylate causes N-O bond homolysis, forming a nitrene intermediate that rearranges to the oxazole-2-carboxylate.

- Conditions: UV irradiation (254 nm) in acetonitrile.
- Yield: Generally lower (<40%) but provides high regio-fidelity without metal reagents.

Reactivity Profile & Functionalization[7][8]

The chemical behavior of **ethyl oxazole-2-carboxylate** is defined by the electron-withdrawing nature of the C2-ester and the diene character of the ring.

Core Transformations

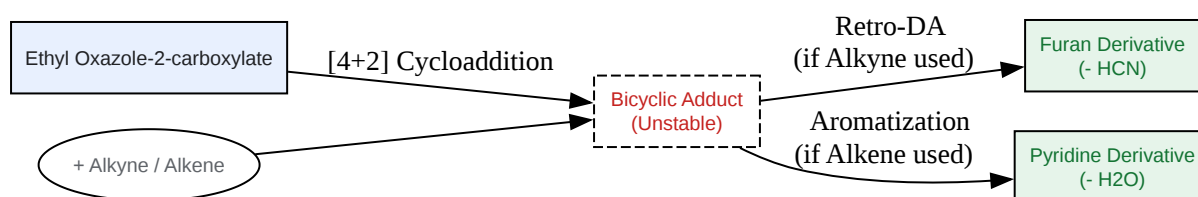
The ester group at C2 is more reactive towards nucleophiles than typical aromatic esters due to the electron-deficient heterocycle.

- Reduction: Treatment with LiBH₄ in MeOH/THF at 0°C yields oxazol-2-ylmethanol (60–70% yield). This alcohol is a versatile linker.

- Amidation: Reaction with concentrated NH_4OH or primary amines yields oxazole-2-carboxamides, key pharmacophores in kinase inhibitors.
- Hydrolysis/Decarboxylation (Warning): Saponification to the free acid (Oxazole-2-carboxylic acid) must be performed with care. The free acid is unstable and prone to spontaneous decarboxylation to oxazole upon heating or standing. Always generate the acid in situ if needed.

Cycloaddition (Diels-Alder)

The oxazole ring functions as an azadiene. The presence of the electron-withdrawing ester at C2 lowers the LUMO, making it reactive towards electron-rich dienophiles (Inverse Electron Demand) or standard dienophiles depending on substitution.



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Figure 1: The oxazole scaffold serves as a masked diene. Reaction with alkynes yields furans (via loss of nitrile), while reaction with alkenes yields pyridines (via dehydration).

Handling & Safety (MSDS Summary)

- Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
- Storage Class: Flammable Liquid (if in solvent) or Combustible Solid.
- Stability Alert: Avoid strong acids and bases unless intended for reaction. The C2-proton (if ester is removed) is acidic ($\text{pK}_a \sim 20$), but the ester itself is sensitive to hydrolysis.
- Incompatibility: Strong oxidizing agents, reducing agents (LiAlH_4 may cause ring destruction; use LiBH_4 for selective reduction).

References

- Synthesis via Transmetalation: Verrier, C., et al. "Direct C-H Arylation of Oxazoles." *Journal of Organic Chemistry*, 2008.
- Photochemical Rearrangement: Behr, L.C. "The Chemistry of Oxazoles." [2][3][4] *The Chemistry of Heterocyclic Compounds*, Wiley, 2008.
- Reactivity & Decarboxylation: Hodges, J.C., et al. "Reactions of Oxazole-2-carboxylic Acid Derivatives." [5] *Journal of Organic Chemistry*, 1991.
- Medicinal Applications: Doyle, M.E., et al. [6] "GLP-1 Receptor Agonists." *Pharmacology & Therapeutics*, 2007. [6] (Context for oxazole intermediates in drug design).
- CAS Verification: PubChem Database, CID 10964603 (**Ethyl oxazole-2-carboxylate**). [Link](#)

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Sources

- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals; 韶远科技 (上海) 有限公司 [accelachem.com]
- 2. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. CAS 33123-68-1: 2-Oxazolecarboxylic acid, 5-methyl-, ethyl ... [cymitquimica.com]
- 6. WO2022235717A1 - Benzimidazolyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Ethyl Oxazole-2-Carboxylate: Technical Profile & Usage Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109238/docs#ethyl-oxazole-2-carboxylate-technical-profile-usage-guide>]

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